2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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Overview
Description
2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of nitrogen atoms in the ring structure makes it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the pyrrole ring, followed by further functionalization to introduce the carboxylic acid group . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is explored for its potential as a drug candidate targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyridine-pyrrole fused compound with similar biological activities.
Pyrrolo[3,4-c]pyridine: A related compound with potential analgesic and sedative properties.
Indole derivatives: Compounds with a similar indole structure that exhibit a wide range of biological activities.
Uniqueness
2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 7 can affect the compound’s electronic properties and its interaction with biological targets.
Properties
IUPAC Name |
2,7-dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-8(10(13)14)7-3-4-11-6(2)9(7)12-5/h3-4,12H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEDYHLJEJVTSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=NC=C2)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200068 |
Source
|
Record name | 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-93-0 |
Source
|
Record name | 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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